Bis(2-naphthoyl) peroxide
CAS No.: 38512-20-8
Cat. No.: VC18321275
Molecular Formula: C22H14O4
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38512-20-8 |
|---|---|
| Molecular Formula | C22H14O4 |
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | naphthalene-2-carbonyl naphthalene-2-carboperoxoate |
| Standard InChI | InChI=1S/C22H14O4/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)25-26-22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
| Standard InChI Key | CZZLBDWXSJTBCP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)OOC(=O)C3=CC4=CC=CC=C4C=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
Bis(2-naphthoyl) peroxide consists of two 2-naphthoyl moieties () connected by a peroxide () bridge. The naphthalene rings contribute to the compound’s planar aromatic structure, enhancing its lipophilicity and thermal stability compared to aliphatic peroxides like benzoyl peroxide . Key structural descriptors include:
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IUPAC Name: Naphthalene-2-carbonyl naphthalene-2-carboperoxoate
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Canonical SMILES:
Comparative Structural Analysis
The compound’s reactivity and stability are influenced by the position of the naphthoyl groups. A comparison with related peroxides is summarized below:
Synthesis and Manufacturing
Conventional Synthesis Routes
Bis(2-naphthoyl) peroxide is typically synthesized via the reaction of 2-naphthoyl chloride with hydrogen peroxide in the presence of a base, such as triethylamine . This method mirrors the production of bis(alkanesulfonyl) peroxides, where sulfonic acid chlorides react with peroxides . A representative procedure involves:
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Cooling: 2-Naphthoyl chloride is chilled to mitigate exothermic side reactions.
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Peroxide Addition: Excess hydrogen peroxide (70% w/w) is introduced.
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Base Catalysis: Triethylamine neutralizes HCl byproducts, driving the reaction forward.
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Isolation: The product precipitates upon water addition and is purified via recrystallization .
Physicochemical Properties
Thermal and Physical Parameters
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Boiling Point: Estimated at 527.5°C (analogous to di-(1-naphthoyl) peroxide) .
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Solubility: Insoluble in water; soluble in organic solvents like dichloromethane and acetone .
Reactivity and Decomposition
As a diacyl peroxide, bis(2-naphthoyl) peroxide decomposes thermally or photolytically to generate free radicals, enabling its use as a polymerization initiator . The decomposition pathway involves homolytic cleavage of the O–O bond, producing 2-naphthoyloxy radicals () . These radicals participate in chain reactions, making the compound valuable in polymer chemistry .
Applications in Industry and Research
Polymerization Initiator
Bis(2-naphthoyl) peroxide serves as a radical initiator in the synthesis of polystyrene and polyethylene, where its aromatic structure enhances compatibility with hydrophobic monomers . Compared to benzoyl peroxide, it offers slower decomposition kinetics, enabling better control over polymerization rates .
Organic Synthesis
The compound facilitates oxidative transformations, such as the conversion of alcohols to ketones and sulfides to sulfoxides . Its strong oxidizing power is leveraged in cross-coupling reactions and C–H functionalization .
Emerging Uses
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Materials Science: Incorporation into metal-organic frameworks (MOFs) for catalytic applications .
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Pharmaceuticals: Investigated for antitumor activity due to radical-mediated DNA damage .
Comparative Analysis with Related Peroxides
Performance in Polymerization
Stability and Shelf Life
The aromatic groups in bis(2-naphthoyl) peroxide confer greater thermal stability than aliphatic peroxides, extending its shelf life to 12 months when stored properly .
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